![molecular formula C21H14N2O4S B2935758 6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886169-89-7](/img/structure/B2935758.png)
6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound. It contains a thiazole moiety, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole-based compounds has been a topic of interest due to their utility in various fields . The synthesis often involves the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .Molecular Structure Analysis
Thiazoles are aromatic five-membered heterocycles . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involving thiazole-based compounds are diverse and depend on the specific compound . For instance, the reaction between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes results in the formation of unprecedented mesoionic triazolones .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Electron Transport Layers in Solar Cells
Compounds with structures similar to 6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been synthesized for use as electron transport layers (ETLs) in polymer solar cells. One novel alcohol-soluble n-type conjugated polyelectrolyte demonstrated potential for improving power conversion efficiency (PCE) through enhanced electron extraction and reduced exciton recombination, highlighting the critical role these materials play in the development of efficient solar energy harvesting technologies (Hu et al., 2015).
Organic Optoelectronic Materials
Research into symmetrically substituted diketopyrrolopyrrole derivatives, which share a core structural resemblance with the chemical of interest, has shown these compounds to exhibit promising optoelectronic properties. The synthesized derivatives demonstrated potential applications in the synthesis of novel organic optoelectronic materials, with varying optical properties based on the electron donating strength of substituents, thereby offering insights into the design of advanced functional materials for electronic and photonic devices (Zhang et al., 2014).
Antitumor Activity
A series of substituted pyridines and purines containing 2,4-thiazolidinedione units have been synthesized, revealing compounds with significant effects on triglyceride accumulation and hypoglycemic activity. This research underscores the potential of structurally related compounds in medicinal chemistry, particularly in the development of new pharmacological agents targeting metabolic diseases and cancer (Kim et al., 2004).
Photoluminescent Materials
The development of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units has led to materials with strong photoluminescence and higher photochemical stability than their counterparts. Such materials are suitable for electronic applications, further expanding the utility of compounds related to 6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in the development of light-emitting devices (Beyerlein & Tieke, 2000).
Safety And Hazards
Future Directions
Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future directions may include the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on thiazole scaffolds .
properties
IUPAC Name |
6-methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c1-26-13-7-8-14-15(11-13)27-19-16(18(14)24)17(12-5-3-2-4-6-12)23(20(19)25)21-22-9-10-28-21/h2-11,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVHHAUYTWJESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4)C5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.